molecular formula C14H19BO4 B1272640 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 480424-70-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B1272640
CAS RN: 480424-70-2
M. Wt: 262.11 g/mol
InChI Key: KHBAJCWEQNVCSN-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, also known as TMDPA, is a boron-containing compound used in a variety of scientific research applications. It is a colorless, crystalline compound with a molecular weight of 238.22 g/mol. TMDPA is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in coordination chemistry. It is also an important building block for the synthesis of a variety of other compounds, such as boron-containing polymers, boron-containing dyes, and boron-containing pharmaceuticals.

Scientific Research Applications

Synthesis and Crystallography

Research by Huang et al. (2021) and Wu et al. (2021) focused on the synthesis and crystal structure of compounds including 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate derivatives. These studies involved conformational analysis using density functional theory (DFT), confirming the molecular structures through spectroscopic methods and X-ray diffraction (Huang et al., 2021) (Wu et al., 2021).

Boron Chemistry and Applications

Morrison et al. (2010) explored the synthesis of boronated phosphonium salts containing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-yl)phenyl derivatives. Their study included an investigation of cytotoxicity and cellular uptake, showcasing the relevance of these compounds in biological and medicinal chemistry (Morrison et al., 2010).

Chemical Sensing and Detection

Fu et al. (2016) reported the use of a compound similar to this compound in developing an efficient hydrogen peroxide vapor detection system. This highlights the compound's potential in creating sensitive detection tools for various applications (Fu et al., 2016).

Material Science and Polymer Chemistry

In material science, Zhu et al. (2007) discussed the use of a related compound in the synthesis of luminescent conjugated polymers. These polymers have potential applications in optoelectronics and advanced materials technology (Zhu et al., 2007).

Safety and Hazards

This compound should be handled with care to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help. It should be stored away from flammable materials and high-temperature sources .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10(16)17-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAJCWEQNVCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378830
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480424-70-2
Record name Phenol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-70-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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